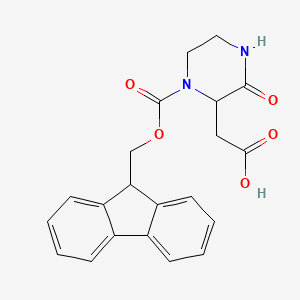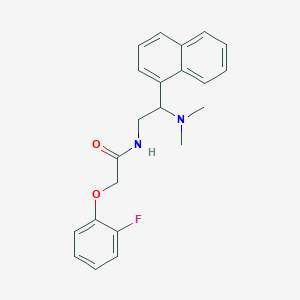![molecular formula C14H15ClN2O2 B2935099 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one CAS No. 878259-34-8](/img/structure/B2935099.png)
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a spiro[cyclopentane-1,2’-quinoxaline] core with a 2-chloroacetyl group attached. Spirocyclic compounds are a class of organic compounds that have two rings sharing one atom . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The 2-chloroacetyl group is a derivative of acetic acid where one of the methyl hydrogens is replaced by a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of the 2-chloroacetyl group, it might undergo reactions typical of acyl chlorides, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .科学的研究の応用
Structural and Synthetic Applications
Compounds structurally related to "1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one" have been extensively researched for their unique crystal structures and potential in synthesizing tricyclic systems. Soriano-garcia et al. (2000) described the crystal structure of a compound with antibacterial, antiarrhythmic, and antihypertensive activities, showcasing its application in synthesizing tricyclic systems where the tetrahydroquinoline fragment appears annulated with various cyclic systems (Soriano-garcia et al., 2000).
Biological and Pharmacological Research
In the realm of pharmacological research, the structural analogs of the mentioned compound have shown potential in developing new therapeutic agents. Bonacorso et al. (2015) reported the synthesis and biological evaluation of spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] as new tacrine hybrids. These compounds, synthesized via a one-pot cyclocondensation reaction, exhibited AChE and cytotoxicity activity, highlighting their potential as tacrine analogues for Alzheimer's disease treatment (Bonacorso et al., 2015).
Chemical Transformations and Reactivity
The reactivity and chemical transformation potential of spiro[cyclopentane-1,2'-quinoxaline] derivatives have also been a subject of study. Tverdokhlebov et al. (2006) explored an innovative approach to synthesize spiroquinoline-2,1′-cyclopentane analogues, offering insights into novel synthetic methodologies and the reactivity of these compounds under various conditions (Tverdokhlebov et al., 2006).
Photophysical Properties
The photophysical properties of spiro[cyclopentane-1,2'-quinoxaline] analogs have been studied for their potential applications in materials science. Silva et al. (2021) synthesized a series of novel spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] and explored their photophysical properties, demonstrating the compounds' high emission properties and potential for application in optoelectronic devices (Silva et al., 2021).
作用機序
Target of Action
Compounds containing a chloroacetyl group, such as chloroacetyl chloride, are known to be bifunctional, meaning they can interact with multiple targets .
Mode of Action
The mode of action of this compound is likely related to its bifunctional nature. The acyl chloride part of the molecule can easily form esters and amides, while the other end of the molecule can form other linkages, for example, with amines . This allows the compound to interact with its targets in multiple ways, potentially leading to a variety of biochemical changes.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of dipeptidyl peptidase iv (dpp-iv) inhibitors . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position . Inhibition of DPP-IV extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Result of Action
Based on the potential target of dpp-iv, it could potentially have effects on insulin secretion and glucose tolerance .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the reactivity of the acyl chloride group can be influenced by the pH of the environment . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-chloroacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-9-12(18)17-11-6-2-1-5-10(11)16-13(19)14(17)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIMCYNWXHLWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC3=CC=CC=C3N2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

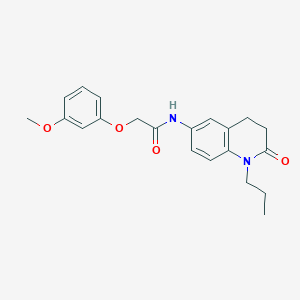
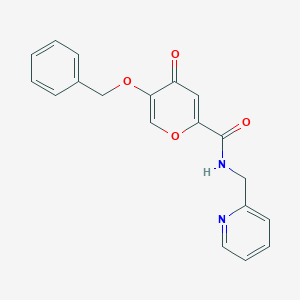
![N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2935019.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
![N-[4-(benzylsulfanyl)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl]-2-chloroacetamide](/img/structure/B2935025.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
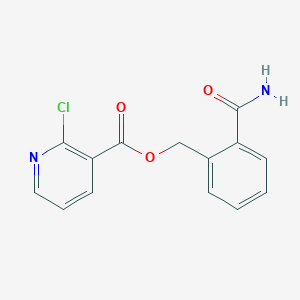
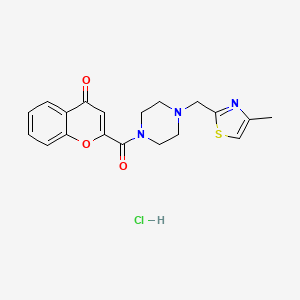
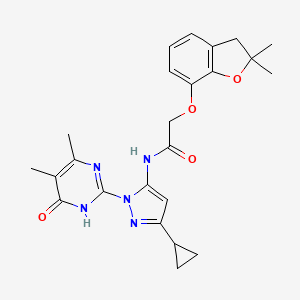
![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
